Cas no 200124-22-7 (Boc-Arg(Pbf)-OH)
Boc-Arg(Pbf)-OH Chemical and Physical Properties
Names and Identifiers
-
- N-Boc-N'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sufonyl)-L-arginine
- Boc-Arg(Pbf)-OH
- (S)-2-((tert-Butoxycarbonyl)amino)-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanoic acid
- Boc-L-Arg(Pbf)-OH
- A-Boc-N
- AmbotzBAA1067
- Nalpha-Boc-Nomega-Pbf-L-arginine
- O-Pbf-L-arginine
-
- MDL: MFCD00236821
- Inchi: 1S/C24H38N4O7S/c1-13-14(2)19(15(3)16-12-24(7,8)34-18(13)16)36(32,33)28-21(25)26-11-9-10-17(20(29)30)27-22(31)35-23(4,5)6/h17H,9-12H2,1-8H3,(H,27,31)(H,29,30)(H3,25,26,28)/t17-/m0/s1
- InChI Key: CVFXPOKENLGCID-KRWDZBQOSA-N
- SMILES: S(C1C(C)=C(C)C2=C(C=1C)CC(C)(C)O2)(N/C(/N)=N/CCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)(=O)=O
Computed Properties
- Exact Mass: 526.24600
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 36
- Rotatable Bond Count: 13
Experimental Properties
- Color/Form: White powder
- Density: 1.3100
- Melting Point: 110-120°C
- Refractive Index: 1.581
- Water Partition Coefficient: Soluble in water or 1% acetic acid
- PSA: 175.29000
- LogP: 5.23930
- Specific Rotation: +4° (c=4 in MeOH)
Boc-Arg(Pbf)-OH Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22
- Storage Condition:Store long-term at -20°C
Boc-Arg(Pbf)-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | M06168-1g |
Boc-Arg(Pbf)-OH |
200124-22-7 | 95% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | M06168-25g |
Boc-Arg(Pbf)-OH |
200124-22-7 | 95% | 25g |
£116.00 | 2022-02-28 | |
| Fluorochem | M06168-100g |
Boc-Arg(Pbf)-OH |
200124-22-7 | 95% | 100g |
£290.00 | 2022-02-28 | |
| Fluorochem | M06168-500g |
Boc-Arg(Pbf)-OH |
200124-22-7 | 95% | 500g |
£868.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A118252-100g |
Boc-Arg(Pbf)-OH |
200124-22-7 | 98% | 100g |
¥908.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A118252-25g |
Boc-Arg(Pbf)-OH |
200124-22-7 | 98% | 25g |
¥284.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A118252-5g |
Boc-Arg(Pbf)-OH |
200124-22-7 | 98% | 5g |
¥113.90 | 2023-09-04 | |
| Chemenu | CM155844-100g |
Boc-Arg(Pbf)-OH |
200124-22-7 | 95+% | 100g |
$186 | 2021-06-09 | |
| TRC | B619358-250mg |
Boc-Arg(Pbf)-OH |
200124-22-7 | 250mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B619358-500mg |
Boc-Arg(Pbf)-OH |
200124-22-7 | 500mg |
$ 65.00 | 2022-06-07 |
Boc-Arg(Pbf)-OH Suppliers
Boc-Arg(Pbf)-OH Related Literature
-
Hong Liang,Ao Hu,Xiaobing Chen,Rongrong Jin,Kefeng Wang,Bowen Ke,Yu Nie J. Mater. Chem. B 2019 7 915
-
Yu Wei,Ting He,Qunjie Bi,Huan Yang,Xueyi Hu,Rongrong Jin,Hong Liang,Yongqun Zhu,Rongsheng Tong,Yu Nie J. Mater. Chem. B 2023 11 2095
-
Xiangkui Ren,Yakai Feng,Jintang Guo,Haixia Wang,Qian Li,Jing Yang,Xuefang Hao,Juan Lv,Nan Ma,Wenzhong Li Chem. Soc. Rev. 2015 44 5680
Additional information on Boc-Arg(Pbf)-OH
Professional Introduction to Boc-Arg(Pbf)-OH (CAS No. 200124-22-7)
Boc-Arg(Pbf)-OH is a highly specialized chemical compound widely utilized in the field of pharmaceutical research and peptide synthesis. The compound is characterized by its unique structural properties and its role as a crucial intermediate in the development of bioactive peptides. With a CAS number of 200124-22-7, this product has garnered significant attention in recent years due to its applications in drug discovery and molecular biology.
The name Boc-Arg(Pbf)-OH provides insight into its chemical composition and functionality. Boc (tert-butoxycarbonyl) is a protecting group commonly used in peptide synthesis to safeguard the amino group of arginine, while Pbf (tert-butoxycarbonylfluoride) serves a similar purpose but with enhanced stability. The hydroxyl group (-OH) at the end of the molecule indicates its readiness for further functionalization, making it a versatile building block in synthetic chemistry.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Boc-Arg(Pbf)-OH has emerged as a key component in these efforts, particularly in the synthesis of peptidomimetics and protease inhibitors. Its ability to mimic natural amino acid sequences while maintaining structural integrity has made it invaluable in creating targeted therapies.
One of the most compelling applications of Boc-Arg(Pbf)-OH is in the development of protease inhibitors. Proteases are enzymes that play critical roles in numerous biological processes, and their overactivity or misregulation is associated with several pathological conditions. By incorporating Boc-Arg(Pbf)-OH into peptide sequences, researchers can design molecules that specifically inhibit target proteases, thereby modulating disease progression. For instance, studies have shown that peptidomimetics derived from this compound exhibit potent inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in tissue degradation and cancer metastasis.
The stability provided by the Boc and Pbf protecting groups ensures that Boc-Arg(Pbf)-OH remains viable under various reaction conditions, making it an ideal candidate for multi-step synthetic routes. This stability is particularly important in peptide coupling reactions, where maintaining the integrity of protected amino groups is essential for achieving high yields and purity. Furthermore, the hydroxyl group at the C-terminal allows for further modifications, enabling researchers to tailor the compound for specific applications.
Advances in solid-phase peptide synthesis (SPPS) have also contributed to the growing utility of Boc-Arg(Pbf)-OH. SPPS is a widely used method for synthesizing peptides on an automated platform, and the availability of protected amino acids like Boc-Arg(Pbf)-OH has streamlined this process significantly. Researchers can now efficiently construct complex peptide sequences with minimal downtime, accelerating the discovery of novel bioactive compounds.
In addition to its role in drug development, Boc-Arg(Pbf)-OH has found applications in basic research aimed at understanding protein-protein interactions and signal transduction pathways. Peptides derived from this compound can be used as probes to study the binding mechanisms of target proteins, providing valuable insights into cellular processes. Such studies are crucial for developing targeted therapies and understanding disease mechanisms at a molecular level.
The chemical properties of Boc-Arg(Pbf)-OH also make it suitable for use in biochemical assays and diagnostic tools. Its ability to interact specifically with target molecules allows for the development of highly sensitive detection methods. For example, researchers have utilized peptides based on this compound to develop enzyme-linked immunosorbent assays (ELISAs) for detecting specific biomarkers associated with diseases such as cancer and inflammation.
As research continues to evolve, the demand for high-quality intermediates like Boc-Arg(Pbf)-OH is expected to grow. The compound's versatility and reliability make it an indispensable tool in both academic and industrial settings. Innovations in synthetic chemistry and biotechnology are likely to expand its applications further, opening new avenues for therapeutic development and scientific discovery.
In conclusion, Boc-Arg(Pbf)-OH (CAS No. 200124-22-7) is a multifaceted compound with significant implications in pharmaceutical research and peptide synthesis. Its unique structural features and protective groups enhance its utility as an intermediate in drug development, protease inhibition, and basic biological research. As advancements continue to be made in synthetic methodologies and molecular biology, Boc-Arg(Pbf)-OH will undoubtedly remain at the forefront of scientific innovation.
200124-22-7 (Boc-Arg(Pbf)-OH) Related Products
- 61315-61-5(Boc-D-Arg(Tos)-OH)
- 120075-24-3(Fmoc-d-arg(mtr)-oh)
- 136271-81-3(Boc-l-β-homoarginine(tos))
- 98930-01-9(Fmoc-arg(mtr)-oh)
- 80745-09-1(Z-Arg(Mtr)-OH CHA)
- 80745-10-4(H-Arg(Mtr)-OH H2O)
- 13836-37-8(Boc-Arg(Tos)-OH)
- 83792-47-6(N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Nw-tosyl-L-arginine)
- 88743-97-9(N-Alpha-Fmoc-N-g-(mesitylene-2-sulfonyl)-L-arginine)
- 118584-90-0(N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((5-(dimethylamino)naphthalen-1-yl)sulfonyl)-L-lysine)